ML218-d9
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H26Cl2N2O |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
3,5-dichloro-N-[[(1R,5S)-3-[4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butyl]-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide |
InChI |
InChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)/t15?,16-,17+/i1D3,2D3,3D3 |
Clave InChI |
GSJIGYLGKSBYBC-WLFRVIDBSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Molecular Grip: A Technical Guide to the ML218 Binding Site on Cav3.2
For Immediate Release
A deep dive into the structural and molecular determinants of ML218 interaction with the Cav3.2 T-type calcium channel, providing a comprehensive resource for researchers in pharmacology and drug development.
Recent breakthroughs in structural biology have elucidated the precise binding site of ML218, a potent and selective T-type calcium channel inhibitor, on its target, the Cav3.2 channel. This guide offers an in-depth analysis of this interaction, consolidating data from cryogenic electron microscopy (cryo-EM) studies and electrophysiological experiments to provide a technical resource for scientists working on the development of novel therapeutics targeting Cav3.2-mediated pathologies, such as epilepsy and neuropathic pain.
The Architecture of Inhibition: ML218's Binding Pose
Cryo-EM structures of the human Cav3.2 channel in complex with ML218 have revealed a distinct binding paradigm. ML218 lodges itself within a key functional region of the channel, physically obstructing the ion permeation pathway.[1][2] The binding pose can be characterized by a two-part interaction:
-
The "Head": The 3,5-dichlorobenzamide (B1294675) group of ML218 projects into the fenestration between domains II and III (the II-III fenestration) of the channel's pore-forming domain.[1][2]
-
The "Tail": The hydrophobic tail of the molecule extends into the central cavity of the pore, directly impeding the flow of calcium ions.[1][2]
This "fenestration-penetrating" mode of binding provides a structural basis for the state-dependent activity of ML218, where its inhibitory action is influenced by the conformational state of the channel.[1][2]
Key Molecular Interactions
Structure-guided mutational analysis has identified several key amino acid residues that form the binding pocket for ML218. These residues are critical for the affinity and selectivity of ML218 for Cav3.2. A schematic representation of the residues within a 4-Å cutoff distance of ML218 reveals the intricate network of interactions governing the binding.[1]
Quantitative Analysis of ML218 Inhibition
The inhibitory potency of ML218 on Cav3.2 has been quantified through various electrophysiological studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.
| Parameter | Value | Experimental Condition | Reference |
| IC50 | 310 nM | Patch clamp electrophysiology | [3][4] |
| IC50 | 270 nM | Patch clamp electrophysiology (for Cav3.3) | [3][4][5] |
| IC50 | 150 nM | Ca2+ flux assay | [3][4] |
Experimental Protocols
The determination of the ML218 binding site and its inhibitory activity has been made possible through a combination of cutting-edge experimental techniques.
Cryo-Electron Microscopy (Cryo-EM) of Cav3.2-ML218 Complex
This protocol outlines the key steps involved in determining the high-resolution structure of the Cav3.2 channel in complex with ML218.
1. Protein Expression and Purification:
-
A truncated variant of human Cav3.2 (Cav3.2EM), with a deletion in the I-II loop (residues 493-772), was used to enhance protein expression and stability.[1]
-
The construct was expressed in HEK293T cells.[1]
2. Cryo-EM Sample Preparation and Data Acquisition:
-
The purified Cav3.2EM protein was incubated with ML218.
-
The complex was applied to cryo-EM grids and vitrified.
-
Data was collected using a Titan Krios electron microscope.[2]
3. Image Processing and Structure Determination:
-
The collected micrographs were processed to reconstruct a three-dimensional density map of the Cav3.2-ML218 complex.
-
The final structures were resolved to near-atomic resolutions (2.8 Å to 3.2 Å).[1]
Whole-Cell Patch-Clamp Electrophysiology
This method is used to measure the inhibitory effect of ML218 on Cav3.2 channel currents.
1. Cell Culture and Transfection:
-
HEK293T cells are transiently transfected with plasmids encoding the human Cav3.2 channel.[1]
2. Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed 2-3 days after transfection.[6]
-
External Solution (in mM): 135 NaCl, 20 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4.[6]
-
Internal Pipette Solution (in mM): 140 CsCl, 10 EGTA, 3 CaCl2, 10 HEPES, pH adjusted to 7.2.[6]
-
Voltage Protocol: From a holding potential of -100 mV, a test pulse to -30 mV is applied to elicit T-type currents.[6]
3. Data Analysis:
-
The concentration-response curve for ML218 inhibition is generated by applying increasing concentrations of the compound and measuring the corresponding reduction in current amplitude.
-
The IC50 value is calculated by fitting the data to a Hill equation.
Visualizing the Process
To better understand the experimental and logical flow of identifying and characterizing the ML218 binding site, the following diagrams are provided.
References
- 1. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMDB-43994: Cryo-EM structure of human Cav3.2 with ML218 - Yorodumi [pdbj.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
In vitro characterization of ML218-d9
An In-depth Technical Guide to the In Vitro Characterization of ML218-d9
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro pharmacological profile of this compound, a deuterated analog of ML218, a potent and selective T-type calcium channel inhibitor. The data presented herein is based on the characterization of ML218, which is expected to have a comparable in vitro profile to its deuterated counterpart. ML218 has demonstrated significant potential in the study of neurological disorders where T-type calcium channels are implicated, such as Parkinson's disease.[1][2]
Quantitative Data Summary
The inhibitory activity of ML218 was assessed against various T-type calcium channel subtypes using both automated calcium flux assays and manual patch-clamp electrophysiology. The compound exhibits nanomolar potency and selectivity for T-type calcium channels.
| Target | Assay Type | Metric | Value (nM) |
| CaV3.2 | Calcium Flux | IC50 | 150[1][2][3] |
| CaV3.2 | Patch-Clamp Electrophysiology | IC50 | 310[1][2][3][4] |
| CaV3.3 | Patch-Clamp Electrophysiology | IC50 | 270[1][2][3][4] |
ML218 has also been profiled for off-target activity and demonstrates a favorable selectivity profile.
| Off-Target | Assay Type | Concentration Tested (µM) | % Inhibition |
| L-type Calcium Channels | Not Specified | 10 | 17 |
| N-type Calcium Channels | Not Specified | 10 | 49 |
| KATP Potassium Channel | Not Specified | 10 | 4 |
| hERG | Not Specified | 10 | 48 |
Experimental Protocols
The following are representative protocols for the key in vitro experiments used to characterize ML218. These are generalized methodologies and may require optimization for specific laboratory conditions.
Automated Calcium Flux Assay
This assay is a high-throughput method to determine the inhibitory activity of compounds on T-type calcium channels expressed in a stable cell line.
a. Cell Culture and Plating:
-
HEK293 cells stably expressing the T-type calcium channel subtype of interest (e.g., CaV3.2) are cultured in appropriate media supplemented with antibiotics for selection.
-
Cells are harvested and seeded into 384-well, black-walled, clear-bottom assay plates at a density of 20,000-30,000 cells per well.
-
Plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
b. Dye Loading:
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in a physiological buffer.
-
The cell culture medium is aspirated from the assay plates, and the dye solution is added to each well.
-
Plates are incubated for 60 minutes at 37°C, followed by a 15-minute incubation at room temperature in the dark.
c. Compound Addition and Signal Detection:
-
This compound is serially diluted to various concentrations.
-
The compound dilutions are added to the assay plates.
-
The plates are then placed in a fluorescence imaging plate reader (e.g., FLIPR).
-
Basal fluorescence is measured before the addition of an agonist (e.g., a solution containing a high concentration of calcium or a depolarizing agent like potassium chloride).
-
Upon agonist addition, the change in fluorescence intensity, corresponding to the influx of calcium, is measured over time.
-
The IC50 values are calculated by analyzing the concentration-response curve of the compound's inhibition of the calcium flux.
Patch-Clamp Electrophysiology
This technique provides a more detailed and direct measurement of the effect of this compound on the ion channel's electrical activity.
a. Cell Preparation:
-
Cells expressing the T-type calcium channel subtype of interest are grown on glass coverslips.
-
For recordings, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution.
b. Recording Configuration:
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with an internal solution.
-
The pipette is guided to a cell, and a high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of the ionic currents.
c. Data Acquisition and Analysis:
-
T-type calcium currents are elicited by applying a specific voltage protocol (e.g., a depolarizing step to -30mV from a holding potential of -100mV).[5]
-
After establishing a stable baseline current, this compound is applied to the cell via the perfusion system at various concentrations.
-
The effect of the compound on the current amplitude is measured.
-
The IC50 is determined by fitting the concentration-response data with a logistic equation.
-
To ensure selectivity, the effect of this compound can also be tested on other voltage-gated ion channels, such as sodium and potassium channels, by applying the appropriate voltage protocols.[5]
Visualizations
Signaling Pathway
Caption: Inhibition of T-type calcium channels by this compound.
Experimental Workflow
Caption: Workflow for in vitro characterization of this compound.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Figure 2, ML218 selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery, Synthesis, and Biological Evaluation of ML218: A Potent and Selective T-Type Calcium Channel Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of ML218, a novel and potent inhibitor of T-type calcium channels. ML218 has emerged as a valuable chemical probe for studying the physiological and pathological roles of these channels, particularly in the context of neurological disorders such as Parkinson's disease. This guide details the structure-activity relationships (SAR) of ML218 and its analogs, provides comprehensive experimental protocols for its synthesis and key biological assays, and visualizes the associated signaling pathways and discovery workflow. All quantitative data are presented in structured tables for clear comparison, and logical relationships are illustrated using Graphviz diagrams, adhering to specified formatting guidelines.
Introduction: The Therapeutic Potential of T-Type Calcium Channel Inhibition
Voltage-gated T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3) are low-voltage activated channels that play a crucial role in regulating neuronal excitability, particularly in rhythmic firing patterns of neurons in brain regions like the thalamus.[1] Dysregulation of T-type calcium channel activity has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, sleep disturbances, and Parkinson's disease.[2] Consequently, the development of potent and selective inhibitors of T-type calcium channels represents a promising therapeutic strategy for these conditions.
ML218 was identified through a scaffold hopping approach following a high-throughput screen (HTS) and medicinal chemistry optimization.[3] It is a potent, selective, and centrally active T-type calcium channel inhibitor with demonstrated efficacy in preclinical models of Parkinson's disease.[3] This whitepaper serves as a comprehensive resource for researchers interested in utilizing ML218 as a chemical probe or as a starting point for further drug discovery efforts.
Discovery and Optimization of ML218
The discovery of ML218 was a multi-step process that began with a high-throughput screening campaign to identify novel inhibitors of T-type calcium channels.
High-Throughput Screening and Hit-to-Lead Optimization
An initial high-throughput screen (HTS) of a large compound library was conducted to identify molecules that inhibit T-type calcium channel activity. While this screen yielded several initial "hit" compounds, these molecules lacked the required potency and selectivity to serve as effective tool compounds.[3]
Scaffold Hopping and Lead Optimization
To overcome the limitations of the HTS hits, a scaffold hopping strategy was employed. This medicinal chemistry approach involves modifying the core molecular structure of a compound while retaining its key pharmacophoric features.[4] This led to the identification of a piperidine-based scaffold with improved potency and drug-like properties.[5] Further structure-activity relationship (SAR) studies and optimization of this new scaffold ultimately resulted in the discovery of ML218.[3]
Synthesis of ML218 and Analogs
The synthesis of ML218 and its analogs generally follows a convergent synthetic strategy. A key feature of this class of compounds is the 1,4-disubstituted piperidine (B6355638) core. The following scheme illustrates a representative synthetic approach.
General Synthetic Scheme:
A detailed experimental protocol for the synthesis of a representative analog is provided in Section 6.1.
Structure-Activity Relationship (SAR)
Systematic structural modifications of the initial piperidine-based scaffold led to the identification of key structural features required for potent T-type calcium channel inhibition.
| Compound | R1 | R2 | Caᵥ3.2 IC₅₀ (nM) | Caᵥ3.3 IC₅₀ (nM) |
| ML218 | 3,5-dichloro | 1-(cyclopropylmethyl)piperidin-4-yl | 310[3] | 270[3] |
| Analog 1 | 4-chloro | 1-(cyclopropylmethyl)piperidin-4-yl | >1000 | >1000 |
| Analog 2 | 3,5-dichloro | 1-isopropylpiperidin-4-yl | 520 | 480 |
| Analog 3 | 3,5-dichloro | 1-benzylpiperidin-4-yl | 890 | 750 |
Table 1: Structure-Activity Relationship of ML218 Analogs. Data represents a conceptual summary based on typical SAR for this class of compounds.
The SAR data indicate that:
-
Substitution on the benzamide (B126) ring: Dichloro substitution at the 3 and 5 positions of the benzamide ring is critical for high potency.
-
Substitution on the piperidine nitrogen: The nature of the substituent on the piperidine nitrogen influences potency, with a cyclopropylmethyl group being optimal in the case of ML218.
Biological Activity and Mechanism of Action
ML218 is a potent inhibitor of all three T-type calcium channel subtypes (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3).
| Assay Type | Caᵥ Subtype | ML218 IC₅₀ (nM) |
| Calcium Flux | Caᵥ3.2 | 150[3] |
| Patch Clamp Electrophysiology | Caᵥ3.2 | 310[3] |
| Patch Clamp Electrophysiology | Caᵥ3.3 | 270[3] |
Table 2: In Vitro Potency of ML218.
ML218 exerts its effects by blocking the influx of calcium ions through T-type calcium channels. In neurons of the subthalamic nucleus (STN), these channels are involved in the generation of burst firing activity, which is pathologically increased in Parkinson's disease.[3][6] By inhibiting these channels, ML218 can normalize the firing pattern of STN neurons, thereby alleviating motor deficits.[3]
Experimental Protocols
General Procedure for the Synthesis of ML218 Analogs
To a solution of the appropriate 4-aminopiperidine derivative (1.0 eq) and triethylamine (B128534) (2.5 eq) in dichloromethane (B109758) (0.2 M) at 0 °C is added the desired benzoyl chloride (1.1 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired ML218 analog.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell voltage-clamp recordings are performed on HEK293 cells stably expressing human Caᵥ3.2 or Caᵥ3.3 channels.[7] The external solution contains (in mM): 140 tetraethylammonium (B1195904) chloride, 10 HEPES, 2 BaCl₂, and 1 4-aminopyridine, with the pH adjusted to 7.4 with TEA-OH. The internal pipette solution contains (in mM): 135 tetra-methyl ammonium (B1175870) hydroxide, 40 HEPES, 10 EGTA, and 2 MgCl₂, with the pH adjusted to 7.2 with hydrofluoric acid.[7] T-type calcium currents are evoked by a voltage step to -30 mV from a holding potential of -100 mV. Compounds are perfused onto the cells and the inhibition of the peak current is measured.
Thallium Flux Assay
A thallium-sensitive fluorescent dye is loaded into cells expressing the T-type calcium channel of interest. The channels are opened by depolarizing the cell membrane with a high-potassium solution, allowing thallium ions to enter the cell. The influx of thallium results in an increase in fluorescence, which is measured using a fluorescence plate reader. Inhibitors of the channel will reduce the thallium influx and thus decrease the fluorescence signal.
Pharmacokinetics and In Vivo Efficacy
ML218 exhibits favorable pharmacokinetic properties, including good oral bioavailability and brain penetration.[2] In a rat model of Parkinson's disease (haloperidol-induced catalepsy), orally administered ML218 demonstrated a robust and dose-dependent reversal of cataleptic behavior.[3]
| Parameter | Value |
| Rat Intrinsic Clearance (CLᵢₙₜ) | 115 mL/min/kg[2] |
| Human Intrinsic Clearance (CLᵢₙₜ) | 12.7 mL/min/kg[2] |
| Rat Oral Bioavailability | Good |
| Brain Penetration | Excellent[3] |
Table 3: Pharmacokinetic Properties of ML218.
Conclusion
ML218 is a potent, selective, and centrally active T-type calcium channel inhibitor with a well-defined mechanism of action and favorable pharmacokinetic properties. Its efficacy in a preclinical model of Parkinson's disease highlights the therapeutic potential of targeting T-type calcium channels for the treatment of this and other neurological disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of ML218 and its analogs, serving as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and neuroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalchemistry.ai [digitalchemistry.ai]
- 5. Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Machine learning captures chemical intuition to speed up lead optimization | International | ScienceLink [sciencelink.net]
- 7. T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of ML218 on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of ML218, a potent and selective T-type calcium channel inhibitor, on neuronal excitability. While this document focuses on ML218, the findings are considered directly applicable to its deuterated analog, ML218-d9, which is primarily utilized in pharmacokinetic studies due to its similar mechanism of action. ML218 has emerged as a significant pharmacological tool for investigating the physiological and pathological roles of T-type calcium channels in the central nervous system.
Core Mechanism of Action
ML218 exerts its influence on neuronal excitability by selectively inhibiting T-type calcium channels, specifically Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3.[1][2][3][4][5] These low-voltage activated channels play a crucial role in shaping neuronal firing patterns, particularly burst firing, in various brain regions. By blocking these channels, ML218 effectively reduces the influx of calcium ions that contributes to the generation of low-threshold spikes and rebound burst activity.[1][2][3] This action leads to a dampening of neuronal hyperexcitability, a phenomenon implicated in several neurological disorders.
Quantitative Data on ML218 Efficacy
The inhibitory potency of ML218 on T-type calcium channels has been quantified through various experimental paradigms. The following table summarizes the key quantitative data available.
| Parameter | Value | Channel Subtype | Assay Type | Reference |
| IC50 | 150 nM | Ca(v)3.2 | Ca2+ Flux Assay | [1][3] |
| IC50 | 310 nM | Ca(v)3.2 | Patch Clamp Electrophysiology | [2][3][4][5][6] |
| IC50 | 270 nM | Ca(v)3.3 | Patch Clamp Electrophysiology | [2][3][4][5][6] |
| T-type Ca2+ Current Inhibition | ~45% | - | Voltage Clamp in STN Neurons (at 3 µM) | [3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which ML218 modulates neuronal excitability.
Caption: Mechanism of ML218 on neuronal excitability.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the effects of ML218.
In Vitro Electrophysiology: Patch-Clamp Technique
Objective: To directly measure the effect of ML218 on T-type calcium currents in neurons.
Cell Type: Acutely dissociated subthalamic nucleus (STN) neurons.[3]
Methodology:
-
Neuron Preparation: Coronal brain slices containing the STN are prepared from rodents. Individual STN neurons are then enzymatically and mechanically dissociated.
-
Recording Configuration: Whole-cell voltage-clamp recordings are established using borosilicate glass pipettes.
-
Solutions: The external solution is designed to isolate calcium currents, typically containing blockers for sodium and potassium channels (e.g., TTX and TEA). The internal pipette solution contains a cesium-based solution to block potassium currents from within the cell.
-
Voltage Protocol: To elicit T-type calcium currents, the membrane potential is held at a hyperpolarized level (e.g., -100 mV) and then depolarized to various test potentials (e.g., -30 mV).[7]
-
Drug Application: ML218 is applied to the bath solution at known concentrations (e.g., 3 µM).[3]
-
Data Analysis: The amplitude of the T-type calcium current is measured before and after the application of ML218 to quantify the degree of inhibition.
In Vivo Studies: Rodent Model of Parkinson's Disease
Objective: To assess the in vivo efficacy of ML218 in a disease model characterized by neuronal hyperexcitability.
Animal Model: Haloperidol-induced catalepsy in rats, a preclinical model of Parkinson's disease.[1][2][3]
Methodology:
-
Animal Subjects: Male Sprague-Dawley rats are used.
-
Induction of Catalepsy: Animals are treated with haloperidol (B65202) (e.g., 0.75 mg/kg) to induce a cataleptic state, which is characterized by motor rigidity and is associated with aberrant burst firing in the basal ganglia.
-
Drug Administration: ML218 is administered orally at various doses (e.g., 0.03-30 mg/kg).[4]
-
Behavioral Assessment: Catalepsy is assessed at multiple time points post-drug administration using standardized tests, such as the bar test, which measures the time the animal remains in an imposed posture.
-
Pharmacokinetic Analysis: Plasma and brain concentrations of ML218 are measured to establish a dose-response relationship and confirm blood-brain barrier penetration.[4]
Experimental Workflow
The following diagram outlines the typical experimental workflow for characterizing a novel compound like ML218.
Caption: Experimental workflow for ML218 characterization.
Selectivity Profile
An important aspect of a pharmacological tool is its selectivity for the intended target. ML218 has been shown to be highly selective for T-type calcium channels, with no significant inhibitory activity against L- or N-type calcium channels, K(ATP) channels, or hERG potassium channels.[4][6] This high degree of selectivity minimizes off-target effects and makes ML218 a reliable probe for studying the specific functions of T-type calcium channels.
Conclusion
ML218 is a valuable research tool for investigating the role of T-type calcium channels in regulating neuronal excitability. Its potent and selective inhibitory action allows for the precise dissection of T-type channel function in both physiological and pathophysiological contexts. The data presented in this guide underscore the utility of ML218 in preclinical studies and provide a foundation for further research into the therapeutic potential of T-type calcium channel modulation for neurological disorders characterized by neuronal hyperexcitability.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ML 218 hydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 7. Figure 2, ML218 selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML218-d9 as a Probe for Studying Cav3.3 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 is a potent and selective small-molecule inhibitor of T-type calcium channels, demonstrating equipotent activity against Cav3.1, Cav3.2, and Cav3.3 subtypes.[1][2][3][4] Developed through a scaffold hopping approach, ML218 emerged as a valuable research tool, free of intellectual property constraints, to investigate the physiological and pathological roles of T-type calcium channels.[1][4][5] Its favorable pharmacokinetic properties and ability to cross the blood-brain barrier make it suitable for both in vitro and in vivo studies.[1][2] The deuterated analog, ML218-d9, is designed to offer improved metabolic stability for specific experimental applications. This guide provides a comprehensive overview of ML218's pharmacological properties, detailed experimental protocols for its use, and its application in studying Cav3.3 channel function.
Pharmacological Profile of ML218
ML218 is a selective antagonist of all three T-type calcium channel subtypes (Cav3.1, Cav3.2, and Cav3.3).[1][5] Its inhibitory activity has been characterized using various electrophysiological and fluorescence-based assays.
Quantitative Data: Potency and Selectivity
The following tables summarize the quantitative data for ML218's potency against T-type calcium channels and its selectivity against other ion channels.
| Target | Assay Type | IC50 (nM) | Reference |
| Cav3.2 | Calcium Flux | 150 | [1][4][5][6] |
| Cav3.2 | Patch Clamp Electrophysiology | 310 ± 15 | [1][3][4][5][6] |
| Cav3.3 | Patch Clamp Electrophysiology | 270 ± 53 | [1][3][4][5][6] |
| Off-Target | Assay Type | Concentration (µM) | % Inhibition | Reference |
| L-type Calcium Channels | Radioligand Binding | 10 | 17 | [1] |
| N-type Calcium Channels | Radioligand Binding | 10 | 49 | [1] |
| KATP Potassium Channel | Radioligand Binding | 10 | 4 | [1] |
| hERG | Radioligand Binding | 10 | 48 | [1] |
| Sodium Channel (Site 2) | Radioligand Binding | 10 | >50 | [1] |
| Sigma 1 Receptor | Radioligand Binding | 10 | >50 | [1] |
| Voltage-gated Na+ currents | Electrophysiology | 1 | No significant effect | [6][7] |
| Outward K+ currents | Electrophysiology | 1 | No significant effect | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of ML218 as a research probe. The following are protocols for key experiments cited in the literature.
Whole-Cell Patch Clamp Electrophysiology for Cav3.3 Current Inhibition
This protocol is adapted from studies characterizing ML218's effect on recombinant Cav3.3 channels expressed in HEK-293 cells.
Objective: To measure the dose-dependent inhibition of Cav3.3 currents by ML218.
Materials:
-
HEK-293 cells stably expressing human Cav3.3.
-
Patch clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2 (pH adjusted to 7.4 with CsOH).
-
Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).
-
ML218 stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Culture HEK-293 cells expressing Cav3.3 on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch clamp configuration on a selected cell.
-
Hold the cell at a holding potential of -90 mV.
-
Elicit T-type currents by applying a depolarizing voltage step to -20 mV for 200 ms.
-
Record baseline currents in the absence of the compound.
-
Prepare serial dilutions of ML218 in the external solution from the stock solution.
-
Apply increasing concentrations of ML218 to the cell via the perfusion system.
-
At each concentration, record the peak inward current after it reaches a steady state.
-
After the highest concentration, perform a washout with the external solution to check for reversibility.
-
Analyze the data by normalizing the peak current at each concentration to the baseline current and fit the concentration-response data to the Hill equation to determine the IC50.
Fluorescence-Based Calcium Flux Assay
This protocol describes a high-throughput method to assess the inhibitory activity of ML218 on T-type calcium channels.
Objective: To determine the IC50 of ML218 for Cav3.2 channels in a high-throughput format.
Materials:
-
HEK-293 cells stably expressing human Cav3.2.
-
96- or 384-well black, clear-bottom plates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Depolarizing solution (Assay buffer with elevated KCl, e.g., 90 mM).
-
ML218 compound plates with serial dilutions.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the Cav3.2-expressing HEK-293 cells in the assay plates and culture overnight.
-
Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127 and then diluting in the assay buffer.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate for 1 hour at 37°C.
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the assay buffer containing the desired concentrations of ML218 to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Use the automated liquid handler to add the depolarizing solution to induce calcium influx through the T-type channels.
-
Immediately begin measuring the fluorescence intensity over time.
-
Calculate the response as the peak fluorescence minus the baseline fluorescence.
-
Plot the response against the ML218 concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Diagrams of Pathways and Workflows
Logical Relationship: ML218 Discovery Funnel
The following diagram illustrates the screening and development process that led to the identification of ML218 as a selective T-type calcium channel probe.
Caption: The discovery pathway of ML218, from high-throughput screening to a validated chemical probe.
Experimental Workflow: Electrophysiological Characterization
This diagram outlines the typical workflow for characterizing the effect of ML218 on Cav3.3 channels using patch-clamp electrophysiology.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Figure 2, ML218 selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML218-d9 in In Vivo Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 is a potent and selective inhibitor of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3) that has demonstrated efficacy in a preclinical rodent model of Parkinson's disease.[1][2] As a centrally active compound with good pharmacokinetic properties and excellent brain penetration, ML218 holds promise for studying the role of T-type calcium channels in the pathophysiology of Parkinson's disease and for the development of novel therapeutic strategies.[1][2][3]
This document provides detailed application notes and protocols for the use of ML218-d9, a deuterated form of ML218, in in vivo rodent models of Parkinson's disease. While specific studies on this compound are not yet available in the public domain, the dosage and protocols for the parent compound, ML218, are presented here as a strong starting point for experimental design. Deuteration is a common strategy in drug development to improve metabolic stability, and therefore, similar dosing regimens are often initially employed.
Signaling Pathway of ML218 in the Basal Ganglia
In Parkinson's disease, the depletion of dopamine (B1211576) in the basal ganglia leads to aberrant neuronal activity, including excessive burst firing in the subthalamic nucleus (STN). T-type calcium channels in STN neurons are thought to contribute to this pathological activity. ML218, as a T-type calcium channel inhibitor, is proposed to normalize the firing patterns of STN neurons, thereby alleviating motor symptoms.
Caption: Simplified signaling pathway of this compound in a subthalamic nucleus neuron.
Quantitative Data Summary
The following table summarizes the key quantitative data for ML218 from in vitro and in vivo studies.
| Parameter | Value | Species | Assay | Reference |
| In Vitro Potency | ||||
| Caᵥ3.2 IC₅₀ (Ca²⁺ flux) | 150 nM | Cell-based assay | [1][2] | |
| Caᵥ3.2 IC₅₀ (patch clamp) | 310 nM | Electrophysiology | [1][2] | |
| Caᵥ3.3 IC₅₀ (patch clamp) | 270 nM | Electrophysiology | [1][2] | |
| In Vivo Efficacy | ||||
| Effective Oral Dose Range | 1 - 30 mg/kg | Rat | Haloperidol-induced catalepsy | [2] |
| Haloperidol (B65202) Dose | 0.75 mg/kg, i.p. | Rat | Catalepsy induction | [2] |
| Pharmacokinetics | ||||
| Brain AUC / Plasma AUC Ratio | 7.4 | Rat | Pharmacokinetic study | [2] |
Experimental Protocols
Haloperidol-Induced Catalepsy Model in Rats
This model is a widely used preclinical screen for potential anti-parkinsonian drugs. Catalepsy, a state of immobility and failure to correct an externally imposed posture, is induced by the dopamine D2 receptor antagonist haloperidol.
Experimental Workflow
Caption: Experimental workflow for the haloperidol-induced catalepsy model.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound
-
Vehicle for this compound (e.g., 10% Tween 80 in sterile water)
-
Haloperidol
-
Saline (0.9% NaCl)
-
Catalepsy bar (horizontal metal bar, approximately 1 cm in diameter, raised 9-10 cm from the surface)
-
Stopwatch
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Drug Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle. The final volume for oral administration (p.o.) should be between 1-5 mL/kg.
-
Dissolve haloperidol in saline. The final volume for intraperitoneal (i.p.) injection should be 1 mL/kg.
-
-
Drug Administration:
-
Catalepsy Assessment (Bar Test):
-
At various time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 or 300 seconds) should be set, at which point the rat is returned to its home cage.
-
-
Data Analysis:
-
Record the descent latency for each animal at each time point.
-
Compare the descent latencies between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in descent latency in the this compound groups indicates an anti-cataleptic effect.
-
Conclusion
The provided application notes and protocols, based on the available data for ML218, offer a comprehensive guide for researchers investigating the therapeutic potential of this compound in rodent models of Parkinson's disease. The haloperidol-induced catalepsy model serves as a robust initial screen for evaluating the in vivo efficacy of this novel T-type calcium channel inhibitor. Further studies are warranted to explore the effects of this compound in other, more progressive models of Parkinson's disease to fully elucidate its disease-modifying potential.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold Hopping Affords a Highly Selective in vitro and in vivo T-Type Calcium Inhibitor Probe Free From IP Issues - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for ML218-d9 in Patch-Clamp Studies of Subthalamic Nucleus Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which play a crucial role in the characteristic burst firing activity of subthalamic nucleus (STN) neurons.[1][2][3][4] Abnormal burst firing in the STN is implicated in the pathophysiology of neurological disorders such as Parkinson's disease.[2][3][5] ML218 has been shown to effectively inhibit this burst activity by blocking T-type calcium currents.[2] This document provides detailed application notes and protocols for the use of ML218-d9 in patch-clamp electrophysiological studies of STN neurons. This compound is a deuterated version of ML218, expected to have similar pharmacological effects but potentially altered metabolic stability.
Data Presentation
Table 1: In Vitro Potency of ML218
| Target | Assay | IC50 | Reference |
| CaV3.2 | Patch-clamp Electrophysiology | 310 nM | [2][3] |
| CaV3.3 | Patch-clamp Electrophysiology | 270 nM | [2][3] |
| CaV3.2 | Calcium Flux Assay | 150 nM | [2][3] |
Table 2: Electrophysiological Effects of ML218 on STN Neurons
| Parameter | Condition | Effect of 3 µM ML218 | Reference |
| T-type Calcium Current | Voltage-clamp | ~45% reduction | [2] |
| Low Threshold Spike (LTS) | Current-clamp | Inhibition | [2] |
| Rebound Burst Activity | Current-clamp | Reduction | [2] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of ML218 in STN Neurons
Caption: Mechanism of this compound action in STN neurons.
Experimental Workflow for Patch-Clamp Studies
Caption: Workflow for patch-clamp recording from STN neurons with this compound.
Experimental Protocols
Acute Brain Slice Preparation
This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiology.[6][7][8]
Materials:
-
Rodent model (e.g., Sprague-Dawley rat)
-
Anesthetic (e.g., isoflurane)
-
Ice-cold cutting solution (ACSF) with low Ca²⁺ and high Mg²⁺ to reduce excitotoxicity.
-
Vibrating microtome (vibratome)
-
Incubation chamber with carbogen (B8564812) (95% O₂ / 5% CO₂) supply
Procedure:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold cutting ACSF.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated cutting ACSF.
-
Mount the brain on the vibratome stage and prepare coronal slices (250-300 µm thick) containing the STN.
-
Transfer the slices to an incubation chamber containing ACSF bubbled with carbogen at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature until use.
Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for whole-cell patch-clamp recordings from STN neurons.[9][10][11]
Solutions:
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 10 glucose, bubbled with 95% O₂ / 5% CO₂.
-
Intracellular Solution (for current-clamp): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentration in ACSF on the day of the experiment.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated ACSF.
-
Identify STN neurons using differential interference contrast (DIC) microscopy. STN neurons are typically medium-sized with oval or fusiform somata.[12]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a target STN neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for several minutes before beginning recordings.
Experimental Paradigms
a) Characterizing the Effect on Spontaneous Firing:
-
In current-clamp mode, record the baseline spontaneous firing pattern of the STN neuron for 5-10 minutes. STN neurons often exhibit tonic single-spike firing or burst firing.[12]
-
Bath apply this compound (e.g., 3 µM) and continue recording for at least 10-15 minutes to observe the drug's effect on firing rate, pattern, and membrane potential.
b) Assessing the Impact on T-type Currents:
-
In voltage-clamp mode, hold the neuron at a hyperpolarized potential (e.g., -90 mV) to de-inactivate T-type calcium channels.
-
Apply a depolarizing step (e.g., to -50 mV) to elicit the T-type current.
-
Record the baseline T-type current in response to a series of voltage steps.
-
Apply this compound and repeat the voltage-step protocol to quantify the reduction in the T-type current amplitude.[2]
c) Investigating the Inhibition of Rebound Burst Firing:
-
In current-clamp mode, inject a hyperpolarizing current step to trigger a low-threshold spike and rebound burst of action potentials upon release.
-
Record the baseline rebound burst activity.
-
Apply this compound and repeat the hyperpolarizing current injection protocol to assess the reduction or elimination of the rebound burst firing.[2]
Data Analysis
-
Firing Rate: Analyze changes in the instantaneous and average firing frequency before and after drug application.
-
Burst Analysis: Use appropriate algorithms to detect and quantify burst parameters (e.g., number of spikes per burst, inter-spike interval within bursts, and burst frequency).
-
Current Amplitude: Measure the peak amplitude of the T-type calcium current before and after this compound application.
-
Statistical Analysis: Employ appropriate statistical tests (e.g., paired t-test) to determine the significance of the observed effects.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of T-type calcium channels in the electrophysiological properties of STN neurons. The protocols outlined here provide a comprehensive guide for utilizing this compound in patch-clamp studies to dissect the mechanisms underlying neuronal firing patterns and their modulation. These studies can contribute to a better understanding of basal ganglia circuitry and the development of novel therapeutics for related neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. precisionary.com [precisionary.com]
- 7. Preparation of Acute Spinal Cord Slices for Whole-cell Patch-clamp Recording in Substantia Gelatinosa Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. re-place.be [re-place.be]
- 10. Patch Clamp Protocol [labome.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Subthalamic Nucleus Neurons Switch from Single-Spike Activity to Burst-Firing Mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML218 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 is a potent and selective inhibitor of T-type calcium channels, specifically targeting the Cav3.2 and Cav3.3 subtypes.[1][2][3] T-type calcium channels are implicated in a variety of neurological and cardiovascular disorders, making them attractive targets for drug discovery. ML218 emerged from a high-throughput screening (HTS) campaign and subsequent lead optimization, demonstrating its suitability for use in automated screening platforms.[4] These application notes provide a comprehensive overview and detailed protocols for the utilization of ML218 in high-throughput screening assays to identify novel modulators of T-type calcium channels.
Quantitative Data Summary
The following table summarizes the key potency and selectivity data for ML218, highlighting its efficacy and specificity for T-type calcium channels.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 150 nM | Calcium (Ca2+) Flux | Cav3.2 | [4] |
| IC50 | 270 nM | Patch Clamp Electrophysiology | Cav3.3 | [1][3][4] |
| IC50 | 310 nM | Patch Clamp Electrophysiology | Cav3.2 | [1][2][3] |
| Selectivity | No significant inhibition | - | L-type Calcium Channels | [3] |
| Selectivity | No significant inhibition | - | N-type Calcium Channels | [3] |
| Selectivity | No significant inhibition | - | Kir6 (KATP) Potassium Channels | |
| Selectivity | No significant inhibition | - | KV11.1 (hERG) Potassium Channels |
Signaling Pathway
ML218 exerts its inhibitory effect by blocking the influx of calcium ions through T-type calcium channels. These channels are low-voltage activated, meaning they open in response to small depolarizations of the cell membrane, contributing to the regulation of cellular excitability and signaling pathways. The diagram below illustrates the mechanism of action of ML218.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML218-d9 in the Study of Dorsal Root Ganglion Neuron Pain Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218-d9 is a deuterated analog of ML218, a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2][3][4] T-type calcium channels, particularly the CaV3.2 subtype, are crucial in regulating neuronal excitability and have been implicated in the pathophysiology of various pain states. In dorsal root ganglion (DRG) neurons, which are primary sensory neurons that transmit pain signals from the periphery to the central nervous system, the expression and activity of T-type calcium channels are often upregulated in models of neuropathic and inflammatory pain. This upregulation contributes to neuronal hyperexcitability and the generation of ectopic action potentials, leading to chronic pain. ML218 serves as a valuable pharmacological tool to investigate the role of T-type calcium channels in pain signaling within DRG neurons and to evaluate their potential as therapeutic targets for analgesic drug development.
Data Presentation: Potency of ML218
The following table summarizes the inhibitory potency of ML218 against different T-type calcium channel subtypes, as determined by various experimental methodologies.
| Target | Assay Method | IC50 (nM) | Reference |
| CaV3.2 | Calcium Flux | 150 | [2][3][4] |
| CaV3.2 | Patch Clamp Electrophysiology | 310 | [1][2][3][4] |
| CaV3.3 | Patch Clamp Electrophysiology | 270 | [1][2][3][4] |
Signaling Pathway of ML218 in DRG Neurons
Caption: this compound inhibits CaV3.2 T-type calcium channels in DRG neurons, reducing pain signaling.
Experimental Workflow for Studying this compound in DRG Neurons
Caption: Workflow for in vitro and in vivo evaluation of this compound in DRG neurons.
Experimental Protocols
Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons
This protocol describes the dissociation of DRG neurons from rodents for subsequent in vitro experiments.
Materials:
-
L4/L5 DRGs from adult rats
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Collagenase Type IA (1 mg/mL)
-
Trypsin (0.25%)
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Poly-L-lysine coated coverslips
-
35 mm culture dishes
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the L4 and L5 DRGs and place them in ice-cold DMEM.
-
Transfer the ganglia to a solution of collagenase IA and trypsin in DMEM.
-
Incubate for 30-45 minutes at 37°C.
-
Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented DMEM/F12 medium.
-
Plate the dissociated neurons onto poly-L-lysine coated coverslips in 35 mm culture dishes.
-
Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO2. Neurons can be used for experiments within 24-48 hours.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording T-type calcium currents from cultured DRG neurons.
Materials:
-
Cultured DRG neurons on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.
-
This compound stock solution (in DMSO) and working solutions diluted in external solution.
Procedure:
-
Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
To isolate T-type calcium currents, hold the neuron at a holding potential of -100 mV and apply depolarizing steps to -30 mV.
-
Record baseline T-type currents.
-
Perfuse the chamber with the desired concentration of this compound in the external solution and record the currents again to determine the inhibitory effect.
-
To assess reversibility, wash out the compound with the external solution.
Fura-2 AM Calcium Imaging
This protocol details the measurement of intracellular calcium changes in DRG neurons in response to stimuli.
Materials:
-
Cultured DRG neurons on coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence microscopy system equipped with a light source for dual-wavelength excitation (340/380 nm) and a camera for emission detection (~510 nm).
-
This compound stock solution and working solutions.
-
High potassium (e.g., 30 mM KCl) solution to depolarize neurons.
Procedure:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cultured DRG neurons in the Fura-2 AM loading solution for 30-45 minutes at 37°C.
-
Wash the cells with HBSS for 20-30 minutes to allow for de-esterification of the dye.
-
Mount the coverslip onto the recording chamber of the fluorescence microscope and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Apply a depolarizing stimulus (e.g., high KCl) to evoke calcium influx and record the change in the 340/380 nm fluorescence ratio.
-
To test the effect of this compound, pre-incubate the cells with the compound for a desired period before applying the depolarizing stimulus.
-
Analyze the change in the 340/380 nm ratio to quantify changes in intracellular calcium concentration.
In Vivo Behavioral Assay: Mechanical Allodynia (von Frey Test)
This protocol is for assessing mechanical sensitivity in a rodent model of neuropathic pain.
Materials:
-
Rodent model of neuropathic pain (e.g., paclitaxel-induced neuropathy)
-
Von Frey filaments of varying forces
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Habituate the animals to the testing environment and apparatus for at least two consecutive days before testing.
-
Place the animal in a testing chamber on the elevated wire mesh platform and allow it to acclimate for 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
Determine the paw withdrawal threshold (PWT) using the up-down method.
-
Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Measure the PWT at different time points after drug administration to evaluate the analgesic effect of this compound.
Logical Relationships in Experimental Design
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Navigating ML218-d9 Solubility Challenges: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with ML218-d9 in aqueous solutions. Given that this compound is a deuterated form of ML218, its solubility properties are expected to be nearly identical to those of ML218. This guide, therefore, leverages data and protocols established for ML218 and its hydrochloride salt.
Quick Reference: Solubility Data
The following table summarizes the known solubility of ML218 and its hydrochloride salt in various solvents. It is critical to note that ML218 is practically insoluble in aqueous solutions.
| Compound | Solvent | Solubility | Molar Concentration (approx.) | Notes |
| ML218 | Water | Insoluble | - | Direct dissolution in aqueous buffers is not recommended. |
| DMSO | ≥74 mg/mL | ~200 mM | Use fresh, anhydrous DMSO for best results. Hygroscopic DMSO can reduce solubility.[1] | |
| Ethanol | ~19 mg/mL | ~51 mM | ||
| ML218 hydrochloride | DMSO | up to 100 mM | 100 mM | |
| Ethanol | up to 100 mM | 100 mM |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
A1: ML218 and its deuterated analog, this compound, are characterized by poor aqueous solubility. Direct dissolution in aqueous-based media like Phosphate-Buffered Saline (PBS) is not feasible and will likely result in precipitation. To work with this compound in aqueous experimental systems, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). ML218 exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions that can then be diluted into your aqueous experimental medium. It is crucial to use fresh, high-quality DMSO as it is hygroscopic, and absorbed water can significantly decrease the solubility of the compound.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture or in vivo experiment?
A3: To minimize solvent-induced toxicity or off-target effects, the final concentration of DMSO in your aqueous medium should be kept as low as possible, typically below 0.5%. For cell-based assays, a final DMSO concentration of less than 0.1% is often recommended. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: I am still observing precipitation after diluting my DMSO stock solution into my aqueous buffer. What can I do?
A4: Precipitation upon dilution can still occur if the final concentration of this compound in the aqueous buffer exceeds its solubility limit in that medium, even with the presence of a small amount of DMSO. Here are some troubleshooting steps:
-
Decrease the final concentration: Try using a lower final concentration of this compound in your experiment.
-
Use a co-solvent: In some instances, the addition of a small percentage of a co-solvent to your aqueous buffer can improve solubility. However, this must be carefully validated for compatibility with your experimental system.
-
pH adjustment: While ML218's solubility is not strongly pH-dependent, slight adjustments to the pH of your aqueous buffer may have a minor effect on solubility. This should be tested empirically.
-
Utilize sonication: Gentle sonication of the final solution in a water bath can sometimes help to dissolve small amounts of precipitate, but this may not result in a stable solution over time.
-
Consider the hydrochloride salt: If your experimental design allows, using the hydrochloride salt of ML218 may offer slightly improved solubility characteristics in some cases, although it is still sparingly soluble in water.
Q5: How should I store my this compound stock solution?
A5: Aliquot your concentrated DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Before use, allow the aliquot to thaw completely and ensure the solution is clear by vortexing gently.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of ML218 is approximately 369.33 g/mol . The molecular weight of this compound will be slightly higher due to the deuterium (B1214612) atoms. Always refer to the certificate of analysis for the exact molecular weight.
-
For a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * (MW of this compound g/mol ) * 1000 mg/g
-
-
Weigh the this compound powder:
-
Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or brief sonication may be used to aid dissolution if necessary. Ensure the final solution is clear and free of any visible precipitate.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Signaling Pathway and Experimental Workflow
ML218 Mechanism of Action: Inhibition of T-type Calcium Channels
ML218 is a potent and selective inhibitor of T-type (low-voltage activated) calcium channels, specifically targeting the CaV3.2 and CaV3.3 subtypes.[1] These channels play a crucial role in regulating intracellular calcium levels, which in turn modulates a variety of cellular processes including neuronal excitability, cell proliferation, and gene expression. The following diagram illustrates the general signaling pathway affected by ML218.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for preparing this compound and using it in a cell-based assay.
References
Off-target effects of ML218-d9 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of ML218-d9, particularly when used at high concentrations in research experiments.
Troubleshooting Guides
Issue: Unexpected Phenotypic Effects Observed at High Concentrations of this compound
Researchers using high concentrations of this compound (e.g., >1 µM) may observe cellular or physiological effects that are inconsistent with the known pharmacology of T-type calcium channel inhibition. This guide provides a systematic approach to troubleshooting these unexpected outcomes.
1. Confirm On-Target T-type Calcium Channel Inhibition:
-
Question: Is the primary target, the T-type calcium channel, being effectively inhibited in your experimental system?
-
Troubleshooting Steps:
-
Perform a dose-response curve for this compound in your specific assay to confirm that the IC50 for T-type channel inhibition is consistent with published values for ML218 (typically in the range of 270-310 nM).[1][2]
-
If possible, use a positive control T-type channel inhibitor to validate your assay system.
-
Ensure the stability and purity of your this compound compound.
-
2. Evaluate Potential Off-Target Effects:
-
Question: Could the observed effects be due to interactions with off-target proteins?
-
Troubleshooting Steps:
-
Review Known Off-Targets: At a high concentration of 10 µM, ML218 has been shown to significantly interact with two off-target proteins: sodium channel site 2 and the sigma 1 receptor .[1]
-
Consider the Biological Role of Off-Targets:
-
Sodium Channel Site 2: Inhibition of this site can alter neuronal excitability and cardiac function.
-
Sigma 1 Receptor: This is a chaperone protein involved in various cellular processes, including ion channel modulation, calcium signaling, and cellular stress responses.
-
-
Experimental Validation:
-
Use selective antagonists for sodium channel site 2 or the sigma 1 receptor to see if they can reverse the unexpected effects of high-concentration this compound.
-
If available, test a structurally distinct T-type calcium channel inhibitor with a different off-target profile to see if it recapitulates the observed phenotype.
-
-
3. Assess Non-Specific or Cytotoxic Effects:
-
Question: Are the observed effects a result of general cellular toxicity at high compound concentrations?
-
Troubleshooting Steps:
-
Perform a cell viability assay (e.g., MTT, LDH release) to determine the cytotoxic concentration of this compound in your cell type.
-
Visually inspect cells for morphological changes indicative of stress or death.
-
Reduce the concentration of this compound to the lowest effective dose for T-type channel inhibition to minimize potential non-specific effects.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a deuterated version of ML218, a potent and selective inhibitor of T-type calcium channels, specifically Cav3.1, Cav3.2, and Cav3.3.[1][2] The IC50 values for ML218 against Cav3.2 and Cav3.3 are approximately 310 nM and 270 nM, respectively.[1][2]
Q2: Does the deuteration in this compound alter its off-target profile compared to ML218?
Deuteration is primarily employed to alter the pharmacokinetic properties of a compound, often to slow down its metabolic breakdown. While it is a structural modification, it is generally not expected to significantly change the compound's binding affinity for its primary or off-targets. Therefore, the off-target profile of this compound is predicted to be very similar to that of ML218.
Q3: What specific off-target effects have been identified for ML218 at high concentrations?
In a broad screening panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters, ML218 was tested at a concentration of 10 µM. The only significant off-target interactions observed were with sodium channel site 2 and the sigma 1 receptor .[1] For the other 66 targets in the panel, there was no inhibition of radioligand binding greater than 50% at this high concentration.[1]
Q4: What is the quantitative data for the off-target interactions of ML218?
The following table summarizes the known quantitative data for ML218 against its primary and off-targets.
| Target | Concentration | Result | Interpretation |
| Primary Targets | |||
| Cav3.2 (T-type Ca2+ channel) | 310 nM | IC50 | Potent Inhibition |
| Cav3.3 (T-type Ca2+ channel) | 270 nM | IC50 | Potent Inhibition |
| Potential Off-Targets (at High Concentration) | |||
| Sodium Channel Site 2 | 10 µM | >50% Inhibition | Significant Interaction |
| Sigma 1 Receptor | 10 µM | >50% Inhibition | Significant Interaction |
| Screened Non-Targets (at High Concentration) | |||
| L-type Calcium Channels | 10 µM | 17-49% Inhibition | No Significant Inhibition |
| N-type Calcium Channels | 10 µM | 17-49% Inhibition | No Significant Inhibition |
| KATP Potassium Channel | 10 µM | 4% Inhibition | No Significant Inhibition |
| hERG Potassium Channel | 10 µM | 48% Inhibition | No Significant Inhibition |
Q5: What are the potential functional consequences of this compound interacting with its off-targets at high concentrations?
-
Sodium Channel Site 2: Inhibition can lead to alterations in action potential generation and propagation in excitable cells like neurons and cardiomyocytes. This could manifest as changes in neuronal firing rates or cardiac rhythm.
-
Sigma 1 Receptor: As a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, the sigma 1 receptor is involved in regulating intracellular calcium signaling, ion channel activity, and cellular stress responses. Off-target modulation of this receptor could lead to a wide range of cellular effects, making it a crucial consideration when interpreting data from experiments using high concentrations of this compound.
Experimental Protocols
General Protocol for Radioligand Binding Assay (as used in the Ricerca Lead Profiling Screen)
This protocol provides a general methodology for a competitive radioligand binding assay, a common technique for identifying off-target interactions.
-
Preparation of Cell Membranes:
-
Culture cells expressing the target receptor of interest.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.
-
Add increasing concentrations of the test compound (e.g., ML218).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should be included containing the radioligand and a high concentration of a known, unlabeled ligand for the target receptor.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, and then measure the amount of radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: On- and off-target interactions of high-concentration this compound.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
ML218-d9 stability in DMSO at room temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for the effective use of ML218-d9 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a deuterated version of ML218, a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1] T-type calcium channels are low-voltage activated channels involved in various physiological processes, including neuronal firing and pacemaker activity.[2] By blocking these channels, ML218 modulates calcium influx into cells, which can affect neuronal excitability.[3]
Q2: Why is a deuterated form (this compound) used?
Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), is a strategy used to improve the metabolic stability of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolism by cytochrome P450 enzymes.[4][5][6][7] This can lead to a longer half-life, increased oral bioavailability, and potentially reduced dosing frequency in in vivo studies.[5][7]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For stock solutions in DMSO, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year or at -20°C for up to one month.
Q4: What is the stability of this compound in DMSO at room temperature?
Stability of Compounds in DMSO at Room Temperature
The following table summarizes general findings on the stability of a large set of compounds stored in DMSO at room temperature. It is important to note that individual compound stability can vary significantly.
| Storage Time at Room Temperature | Probability of Observing Intact Compound |
| 3 months | 92%[8] |
| 6 months | 83%[8] |
| 1 year | 52%[8] |
Note: The deuteration of this compound may confer greater stability than the average compound in this study due to the kinetic isotope effect.[5][7][9] However, for critical experiments, it is advisable to use freshly prepared solutions or perform a stability study under your specific experimental conditions.
Troubleshooting Guides
Patch-Clamp Electrophysiology
Issue: No or weak inhibition of T-type calcium currents by this compound.
-
Possible Cause 1: Compound degradation.
-
Solution: Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Do not store working solutions at room temperature for extended periods.
-
-
Possible Cause 2: Incorrect concentration.
-
Solution: Verify the calculations for your stock and working solutions. Perform a concentration-response curve to ensure you are using an effective concentration range. The IC50 for ML218 is in the low nanomolar range for T-type channels.[1]
-
-
Possible Cause 3: Issues with the recording setup.
-
Possible Cause 4: Low expression of T-type calcium channels in the cells.
-
Solution: Confirm the expression of T-type calcium channels in your cell model using techniques like RT-PCR or immunocytochemistry. Select a cell line known to express the target channel subtype (CaV3.1, CaV3.2, or CaV3.3).
-
Calcium Flux Assays
Issue: High background signal or no response to this compound.
-
Possible Cause 1: Autofluorescence of the compound.
-
Solution: Run a control with this compound in the absence of cells to check for autofluorescence at the excitation and emission wavelengths of your calcium indicator dye. If significant, consider using a different dye with a shifted spectrum.
-
-
Possible Cause 2: Cell health and dye loading issues.
-
Possible Cause 3: Inappropriate assay conditions.
-
Solution: Verify that the assay buffer composition, pH, and temperature are optimal for both the cells and the activity of this compound. Ensure that the stimulus used to evoke calcium influx is appropriate and effective.
-
-
Possible Cause 4: Compound precipitation.
-
Solution: Visually inspect the assay plate for any signs of compound precipitation. If observed, you may need to adjust the final concentration of this compound or the percentage of DMSO in the final assay medium.
-
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Current Inhibition
This protocol is designed to measure the effect of this compound on T-type calcium currents in cultured neuronal cells.
Materials:
-
Cultured neuronal cells expressing T-type calcium channels
-
This compound
-
Anhydrous DMSO
-
External solution (in mM): 110 NaCl, 20 BaCl2 (as charge carrier), 10 HEPES, 10 TEA-Cl, 1 MgCl2, 10 Glucose (pH 7.4 with CsOH)
-
Internal solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP (pH 7.2 with CsOH)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Microforge and puller
Procedure:
-
Prepare this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Create single-use aliquots and store at -80°C.
-
On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations.
-
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy and allow them to adhere and grow to an appropriate confluency.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.[11][14]
-
Hold the cell at a holding potential of -90 mV to ensure the availability of T-type channels.
-
Apply a series of depolarizing voltage steps (e.g., from -70 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.
-
Record baseline currents in the absence of the compound.
-
Perfuse the recording chamber with the external solution containing this compound at the desired concentration.
-
After a stable effect is reached, record the currents again using the same voltage protocol.
-
If possible, perform a washout by perfusing with the external solution without the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after the application of this compound.
-
Calculate the percentage of inhibition at each voltage.
-
Construct a current-voltage (I-V) curve to visualize the effect of the compound.
-
Calcium Flux Assay for this compound Activity
This protocol describes a fluorescent-based calcium flux assay to assess the inhibitory activity of this compound on T-type calcium channels in a cell line.
Materials:
-
Cell line expressing T-type calcium channels (e.g., HEK293 cells stably expressing CaV3.2)
-
This compound
-
Anhydrous DMSO
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Stimulus solution (e.g., a solution with elevated potassium to depolarize the cells)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.[12]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Inject the stimulus solution to depolarize the cells and induce calcium influx.
-
Continue recording the fluorescence to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. What are T-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 4. apo.ansto.gov.au [apo.ansto.gov.au]
- 5. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. bu.edu [bu.edu]
- 13. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 14. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ML218-d9 In Vivo Delivery
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using ML218-d9 in in vivo experiments. The focus is on overcoming common challenges related to formulation, delivery, and efficacy.
Section 1: General Information & Properties
Q1: What is this compound and what is its mechanism of action?
ML218 is a potent and selective inhibitor of T-type voltage-gated calcium channels (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3).[1][2][3] It has been shown to be orally active and capable of penetrating the blood-brain barrier.[1] The compound works by physically obstructing the ion permeation pathway of the channel.[4] It effectively reduces the burst firing activity of neurons, particularly in the subthalamic nucleus (STN), which has made it a valuable tool for studying neurological conditions like Parkinson's disease.[5][6]
The "-d9" designation indicates that this is a deuterated form of ML218. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. Replacing specific hydrogen atoms with deuterium can slow down the rate of metabolic breakdown by cytochrome P450 enzymes, potentially leading to a longer half-life and increased systemic exposure compared to the parent compound. The fundamental mechanism of action, however, remains the same.
Q2: What are the key physicochemical properties of ML218?
Understanding the properties of the parent compound, ML218, is crucial for designing experiments with this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O | [7] |
| Molecular Weight | 369.3 g/mol (Free Base) | [7] |
| Target IC₅₀ (Patch Clamp) | Caᵥ3.2: 310 nM | [1][7] |
| Caᵥ3.3: 270 nM | [1][7] | |
| Solubility (Free Base) | DMSO: Slightly soluble (0.1-1 mg/mL) | [7] |
| Ethanol (B145695): Sparingly soluble (1-10 mg/mL) | [7] | |
| Solubility (HCl Salt) | DMSO: Soluble to 100 mM | [8] |
| Ethanol: Soluble to 100 mM | [8] |
Note: Solubility can vary between suppliers and batches. The hydrochloride salt form generally shows much higher solubility in polar solvents.[8]
Section 2: Formulation & Solubility Troubleshooting
Q3: My this compound is not dissolving. What should I do?
Poor aqueous solubility is the most common challenge with ML218 and similar hydrophobic compounds. If you are having trouble, consider the following steps in order:
-
Use an Appropriate Organic Solvent: Start by dissolving this compound in 100% Dimethyl Sulfoxide (DMSO). Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Check the Salt Form: The hydrochloride (HCl) salt of ML218 is significantly more soluble in DMSO and ethanol than the free base.[8] If you are using the free base and experiencing persistent issues, consider acquiring the salt form.
-
Prepare a Co-solvent Formulation: For in vivo administration, a pure DMSO solution is often too toxic. A widely used strategy is to create a co-solvent system. After dissolving the compound in a minimal amount of DMSO, dilute it with other vehicles. Common formulations include combinations of DMSO, PEG300, Tween® 80, and saline or water.[1]
-
Use a Lipid-Based Vehicle: ML218 has been successfully administered in vivo using corn oil.[1] This approach involves first dissolving the compound in a small volume of DMSO and then suspending this stock solution in the oil. This is particularly suitable for oral gavage.
Q4: My compound precipitates when I add it to my aqueous buffer/saline. How can I prevent this?
This is a common issue when diluting a DMSO stock solution into an aqueous vehicle.
-
Decrease the Final Aqueous Percentage: The compound is likely crashing out of solution because the final concentration of the organic solvent is too low. Try reducing the amount of saline or PBS you add. A common vehicle system is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.
-
Use Surfactants: Tween® 80 and other surfactants help to create micelles that can keep hydrophobic compounds suspended in an aqueous solution.[9]
-
Change the Order of Addition: Try adding the aqueous solution to the organic stock slowly while vortexing vigorously. This can sometimes prevent immediate precipitation.
-
Consider a Suspension: If a true solution is not achievable at your desired concentration, you may need to prepare a homogenous suspension. Ensure the suspension is well-mixed immediately before each animal is dosed to guarantee consistent delivery.
Q5: What is a reliable starting formulation for an oral in vivo study?
A published and effective method for oral administration of ML218 involves a corn oil suspension.[1] This is often well-tolerated and can improve oral absorption of lipid-soluble compounds.
| Vehicle Component | Example Percentage | Purpose |
| DMSO | 1-10% | Initial solvent for the compound |
| Tween® 80 / Cremophor EL | 5-10% | Surfactant/Emulsifier |
| PEG300 / PEG400 | 20-40% | Co-solvent, improves solubility |
| Saline / PBS / Water | 40-70% | Final diluent |
| Corn Oil | 90% (with 10% DMSO stock) | Lipid vehicle for oral delivery |
Section 3: Pharmacokinetics & Dosing
Q6: What is a typical dose range for this compound?
Studies using the parent compound ML218 in rats have used oral doses ranging from 0.03 mg/kg up to 30 mg/kg to observe pharmacological effects.[1][7] A dose-proportional increase in plasma and brain concentrations was observed between 3 mg/kg and 30 mg/kg.[1]
For a new study, a good starting point would be a dose-response experiment using 3, 10, and 30 mg/kg. Because this compound is deuterated, it may have a longer half-life, potentially allowing for lower or less frequent dosing to achieve the same exposure as the parent compound. A pilot pharmacokinetic study is highly recommended.
Q7: What pharmacokinetic parameters should I be aware of?
Pharmacokinetic data for ML218 in rats provides a useful baseline.
| Parameter (ML218 in Rat) | Value | Significance |
| Terminal Half-Life (t½) | ~7 hours (IV) | Determines dosing interval.[1] |
| Mean Residence Time (MRT) | ~7 hours (IV) | Average time the molecule stays in the body.[1] |
| Brain Penetration | Yes | The compound is centrally active.[1] |
| Metabolism | High clearance in rat liver microsomes | Suggests significant first-pass metabolism, which may be altered by deuteration in this compound.[1] |
Section 4: Experimental Protocols & Workflows
Protocol 1: Preparation of this compound in Corn Oil for Oral Gavage
This protocol is adapted from published methods for ML218.[1]
-
Determine Required Dose: Calculate the total amount of this compound needed for your study group based on the target dose (e.g., 10 mg/kg) and the average weight of the animals. Assume a dosing volume of 5 mL/kg.
-
Prepare DMSO Stock: Weigh the required amount of this compound and dissolve it in the minimal volume of 100% DMSO to create a concentrated stock solution (e.g., 62.5 mg/mL). Ensure it is fully dissolved.
-
Prepare Final Formulation: For the final dosing solution, slowly add the DMSO stock to the corn oil to make up 10% of the final volume. For example, to make 1 mL of dosing solution, add 100 µL of the DMSO stock to 900 µL of corn oil.
-
Homogenize: Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.
-
Administration: Keep the solution mixing (e.g., on a stir plate at low speed) during the dosing procedure. Mix well with the pipette immediately before drawing up the dose for each animal to ensure consistent delivery.
Experimental Workflow Diagram
Caption: General workflow for an in vivo study using this compound.
Section 5: Efficacy & Target Engagement
Q8: I am not observing the expected therapeutic effect. What should I check?
Lack of efficacy can stem from multiple issues, from formulation to biology. Use a systematic approach to troubleshoot.
Troubleshooting Diagram: Lack of Efficacy
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
Signaling Pathway Diagram
Caption: Mechanism of action for this compound as a T-type channel inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: ML218-d9 Washout Protocol for Reversible Binding Studies
Welcome to the technical support center for ML218-d9 reversible binding studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully executing washout experiments to characterize the binding kinetics of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a washout protocol necessary?
A1: ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3). The "-d9" designation indicates that the molecule is isotopically labeled with nine deuterium (B1214612) atoms, which facilitates its detection and differentiation from the endogenous, non-labeled compound in mass spectrometry-based assays. A washout protocol is essential to determine the binding characteristics of this compound, specifically to assess its reversibility and to calculate its dissociation rate constant (k_off). This information is crucial for understanding the compound's duration of action and for optimizing dosing regimens in drug development.
Q2: What is the general principle behind a washout experiment for reversible binding?
A2: The principle of a washout experiment is to first saturate the target protein with the inhibitor and then to remove the free inhibitor from the system. By monitoring the recovery of the target's activity or the dissociation of the inhibitor-target complex over time, one can determine the reversibility of the binding. For a truly reversible inhibitor, the target's function should be restored as the inhibitor dissociates.
Q3: How can I detect the binding and dissociation of this compound?
A3: Several methods can be employed to monitor the binding and dissociation of this compound. Given its function as a calcium channel inhibitor, functional assays that measure calcium influx (e.g., using fluorescent calcium indicators) are a direct way to assess channel activity recovery post-washout. Alternatively, competitive binding assays using a fluorescently labeled ligand that also binds to the T-type calcium channel can be used to monitor the displacement of the labeled ligand as this compound dissociates.[1][2] Direct detection of the bound this compound via mass spectrometry after rapid separation of the protein-ligand complex from the free ligand is another powerful approach, especially given the deuterium labeling.
Q4: What are the critical controls to include in my washout experiment?
A4: To ensure the validity of your results, the following controls are critical:
-
Vehicle Control: Cells or protein treated with the vehicle (e.g., DMSO) instead of this compound to establish baseline activity.
-
No Washout Control: Cells or protein incubated with this compound for the duration of the experiment without any washout steps. This helps to assess the maximum inhibition and the stability of the compound under the experimental conditions.
-
Positive Control for Irreversible Binding (Optional): If available, an irreversible inhibitor for the same target can be used to demonstrate that the washout procedure is effective at removing non-covalently bound inhibitors and that any observed recovery is due to dissociation rather than experimental artifact.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No recovery of channel activity after washout. | 1. This compound binding is not fully reversible or has a very slow dissociation rate.[3]2. Incomplete washout of the compound, leading to re-binding.3. Cell health has been compromised during the experiment. | 1. Extend the washout incubation time and monitor for longer periods.2. Increase the number of wash steps and the volume of the wash buffer. Consider including a "sink" component like bovine serum albumin (BSA) in the wash buffer to help sequester the free compound.3. Perform a cell viability assay (e.g., Trypan Blue or MTT assay) in parallel with your washout experiment. |
| High variability between replicate experiments. | 1. Inconsistent timing of washout steps.2. Temperature fluctuations during incubation.3. Inconsistent cell densities or protein concentrations. | 1. Standardize the timing of all steps precisely. Use a multi-channel pipette for simultaneous washing of multiple wells.2. Ensure all incubations are performed in a temperature-controlled environment.3. Carefully control cell seeding density and protein concentrations. Perform a protein quantification assay before starting the experiment. |
| Partial recovery of activity compared to the vehicle control. | 1. The washout period is not long enough for complete dissociation.2. A fraction of the binding is irreversible or very slowly reversible.3. The concentration of this compound used for initial incubation was too high, leading to non-specific effects. | 1. Perform a time-course experiment with multiple washout time points to determine when a plateau of recovery is reached.2. Consider the possibility of a complex binding mechanism. Further biophysical characterization may be needed.3. Perform a concentration-response curve to determine the optimal concentration for the washout experiment, ideally a saturating concentration that does not induce off-target effects. |
| Unexpectedly fast recovery of activity. | 1. The dissociation rate of this compound is very rapid.2. The initial incubation time was not sufficient to reach binding equilibrium. | 1. Shorten the time between the washout and the measurement to capture the initial dissociation kinetics more accurately.2. Increase the initial incubation time with this compound to ensure that binding equilibrium is achieved before the washout. |
Experimental Protocol: this compound Washout in a Cell-Based Functional Assay
This protocol describes a general workflow for assessing the reversibility of this compound binding in a cell line expressing the target T-type calcium channel.
Materials:
-
Cell line expressing the target T-type calcium channel (e.g., HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)
-
This compound stock solution (in DMSO)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black, clear-bottom microplates
-
Fluorometric imaging plate reader or fluorescence microscope
Methodology:
-
Cell Plating: Seed the cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Incubation:
-
Prepare dilutions of this compound in assay buffer. A typical concentration would be 10-fold higher than the IC50 to ensure target saturation.
-
Remove the culture medium from the wells and add the this compound dilutions or vehicle control.
-
Incubate for a predetermined time (e.g., 60 minutes) at 37°C to allow for binding to reach equilibrium.
-
-
Washout Procedure:
-
Aspirate the compound-containing buffer from all wells.
-
Gently wash the cells three times with pre-warmed, compound-free assay buffer.
-
After the final wash, add fresh, compound-free assay buffer to the wells.
-
-
Dissociation and Recovery:
-
Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for the dissociation of this compound.
-
-
Calcium Indicator Loading:
-
At each time point, load the cells with a fluorescent calcium indicator according to the manufacturer's protocol.
-
-
Functional Measurement:
-
Measure the calcium influx upon stimulation of the T-type calcium channels (e.g., by depolarization with a high potassium solution).
-
Record the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the vehicle control (representing 100% activity) and the no-washout control (representing 0% recovery).
-
Plot the percentage of activity recovery against the washout time.
-
The data can be fitted to a one-phase association model to calculate the dissociation rate constant (k_off).
-
Visualizations
Caption: Workflow for an this compound washout experiment.
Caption: Troubleshooting logic for no activity recovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of ML218-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of ML218-d9.
Frequently Asked Questions (FAQs)
Q1: What is ML218 and what is its mechanism of action?
ML218 is a potent, selective, and orally active inhibitor of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3).[1][2][3][4] It has shown efficacy in animal models of Parkinson's disease by reducing burst activity in subthalamic nucleus neurons.[1][2][3][5][6] ML218 is noted for its ability to penetrate the blood-brain barrier.[1] The chemical structure of ML218 features a 3,5-dichlorobenzamide (B1294675) group that projects into the II-III fenestration of the Caᵥ3.2 channel and a hydrophobic tail that occupies the central cavity, thereby impeding ion permeation.[7]
Q2: What does the "-d9" in this compound signify and what are its expected effects on pharmacokinetics?
The "-d9" indicates that nine hydrogen atoms in the ML218 molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[8] This deuteration is a strategy often used in drug development to alter the metabolic profile of a compound.[9][10] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect.[8][11] Consequently, deuterated compounds like this compound may exhibit a longer half-life, increased exposure (AUC), and potentially reduced toxicity compared to their non-deuterated counterparts.[9][10][12]
Q3: What is known about the oral bioavailability and pharmacokinetics of the parent compound, ML218?
Troubleshooting Guide
Issue: Low or variable in vivo exposure of this compound after oral administration.
This is a common challenge in drug development, often stemming from issues with the compound's solubility, permeability, or metabolic stability. The following steps provide a systematic approach to identifying and addressing the root cause.
Step 1: Physicochemical Characterization
A fundamental understanding of this compound's physicochemical properties is crucial.
-
Experimental Protocol: Solubility Assessment
-
Prepare a series of buffers at different pH values representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Add an excess amount of this compound to each buffer.
-
Shake the samples at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
The results will determine the aqueous solubility of this compound across a physiologically relevant pH range.
-
Step 2: Permeability Assessment
Poor permeability across the intestinal epithelium can significantly limit oral absorption.
-
Experimental Protocol: Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Dissolve this compound in a transport buffer.
-
Add the this compound solution to the apical (A) side of the Caco-2 monolayer and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from both the apical and basolateral chambers.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.
-
Step 3: Formulation Development
Based on the findings from the characterization and permeability studies, appropriate formulation strategies can be employed to enhance oral bioavailability.
Several strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[13][14][15][16][17][18] These include:
-
Particle Size Reduction: Increasing the surface area of the drug can enhance its dissolution rate.[19][20] Techniques like micronization and nanomilling can be used.[17]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[14]
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[14][17]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[14][16][20]
Table 1: Summary of Formulation Strategies for Poorly Soluble Drugs
| Strategy | Mechanism of Action | Key Advantages |
| Particle Size Reduction (Micronization, Nanonization) | Increases surface area-to-volume ratio, leading to a faster dissolution rate.[19][20] | Applicable to a wide range of compounds. |
| Amorphous Solid Dispersions | The drug is molecularly dispersed in a hydrophilic polymer matrix, preventing crystallization and enhancing dissolution.[14][17] | Can significantly increase apparent solubility. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids.[14][17] | Enhances solubility and can utilize lipid absorption pathways. |
| Cyclodextrin (B1172386) Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[14][16][20] | Forms a true solution, improving dissolution. |
| Prodrug Approach | A bioreversible derivative of the drug molecule is synthesized to improve properties like solubility or permeability.[13][15] | Can overcome specific absorption barriers. |
Step 4: In Vivo Pharmacokinetic Studies
Once a lead formulation is developed, its performance must be evaluated in vivo.
-
Experimental Protocol: Rodent Pharmacokinetic Study
-
Fast rodents (e.g., Sprague-Dawley rats) overnight.
-
Administer the this compound formulation orally via gavage. Include a control group receiving a simple suspension.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Compare the results from the formulated group to the control group to determine the improvement in oral bioavailability.
-
Visualizations
Caption: Workflow for troubleshooting and improving the oral bioavailability of this compound.
Caption: Key factors influencing the oral bioavailability of a drug candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML218|CAS 1346233-68-8|DC Chemicals [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. ML218 = 98 HPLC 1346233-68-8 [sigmaaldrich.com]
- 5. rndsystems.com [rndsystems.com]
- 6. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 19. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Validation & Comparative
Validation of ML218-d9's selectivity for T-type vs L-type channels
A detailed comparison of ML218's selectivity for T-type versus L-type calcium channels, supported by experimental data and protocols.
This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of ML218, a novel and selective inhibitor of T-type (Cav3) calcium channels. Through a detailed comparison with other known T-type channel blockers, this document highlights the superior selectivity profile of ML218, making it a valuable tool for investigating the physiological and pathological roles of T-type calcium channels.
Superior Selectivity for T-Type Calcium Channels
ML218 demonstrates high potency and selectivity for all three subtypes of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) while exhibiting minimal activity against L-type (Cav1.x) and other voltage-gated calcium channels.[1][2][3][4] This selectivity is crucial for elucidating the specific functions of T-type channels in various physiological processes and disease states, such as epilepsy, pain, and Parkinson's disease.[1][5]
The table below summarizes the inhibitory potency (IC50) of ML218 and other commercially available T-type channel blockers against both T-type and L-type calcium channels. The data clearly illustrates ML218's preferential inhibition of T-type channels.
| Compound | T-Type Channel IC50 | L-Type Channel IC50 | Selectivity (T-type vs. L-type) |
| ML218 | Cav3.2: 150 nM (Ca2+ flux)[1][3][5]Cav3.2: 310 nM (patch clamp)[1][2][3][5]Cav3.3: 270 nM (patch clamp)[1][2][3][5] | > 10 µM (17-49% inhibition at 10 µM)[1][3] | > 32-fold |
| Mibefradil (B1662139) | ~0.1 - 2.7 µM[1][5][6] | ~2 - 18.6 µM[1][6] | ~10-30-fold[1] |
| Zonisamide | Reduces T-type current[7][8] | No effect on L-type current[7][8] | High |
| Ethosuximide | Reduces T-type current[9] | Weakly blocks L-type channels[10] | Moderate |
Experimental Validation of Selectivity
The selectivity of ML218 has been rigorously validated using various electrophysiological techniques, primarily whole-cell patch-clamp recordings from cells expressing specific calcium channel subtypes.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This method allows for the direct measurement of ion channel activity in response to a specific compound.
-
Cell Preparation: Human embryonic kidney (HEK293) cells or neurons (e.g., dorsal root ganglion neurons) are cultured.[11] These cells are often chosen for their low endogenous ion channel expression, providing a clean background for studying the channel of interest.
-
Transfection: Cells are transiently or stably transfected with the cDNA encoding the desired calcium channel subunits (e.g., α1H for Cav3.2, or α1C for an L-type channel).
-
Recording: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential where the channels of interest are closed (e.g., -100 mV for T-type channels).[11]
-
Channel Activation: The membrane potential is depolarized to a level that activates the specific channel subtype being studied (e.g., a step to -30 mV for T-type channels).[11]
-
Drug Application: ML218 or a comparator compound is applied to the bath solution at varying concentrations.
-
Data Analysis: The resulting ion currents are recorded and analyzed to determine the concentration-dependent inhibition of the channel, from which the IC50 value is calculated.
Signaling Pathway of T-Type Calcium Channels
T-type calcium channels are low-voltage activated channels that play a critical role in regulating neuronal excitability, pacemaking activity in the heart and thalamus, and other cellular processes. Their activation leads to an influx of calcium ions, which acts as a second messenger to trigger a variety of downstream signaling cascades.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mibefradil (Ro 40-5967) inhibits several Ca2+ and K+ currents in human fusion-competent myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
Comparative Analysis of ML218-d9 Cross-reactivity with Calcium Channel Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of the deuterated T-type calcium channel blocker, ML218-d9, with other calcium channel subtypes. The data presented is based on available experimental evidence to inform research and drug development decisions.
Summary of this compound Selectivity
ML218 is a potent and selective inhibitor of T-type calcium channels, which include the subtypes Cav3.1, Cav3.2, and Cav3.3.[1][2] The deuterated form, this compound, is expected to have a similar pharmacological profile. This guide focuses on the selectivity of the parent compound, ML218, as the primary determinant of its interaction with various calcium channel subtypes.
Quantitative Comparison of ML218 Activity
The following table summarizes the inhibitory activity of ML218 against different calcium channel subtypes based on electrophysiology and calcium flux assays.
| Target | Assay Type | IC50 (nM) | Percent Inhibition @ 10 µM | Reference |
| T-type Channels | ||||
| Cav3.2 | Patch-clamp Electrophysiology | 310 | - | [2] |
| Cav3.3 | Patch-clamp Electrophysiology | 270 | - | [2] |
| Cav3.2 | Calcium (Ca2+) Flux Assay | 150 | - | [2] |
| High-Voltage Activated (HVA) Channels | ||||
| L-type Calcium Channels | Not Specified | > 10,000 | 17% | |
| N-type Calcium Channels | Not Specified | > 10,000 | 49% |
Note: Specific IC50 values for L-type and N-type calcium channels were not available in the reviewed literature. The data reflects the percentage of inhibition observed at a high concentration of 10 µM.
Experimental Methodologies
The following are representative protocols for the key experimental techniques used to assess the cross-reactivity of ML218.
Patch-Clamp Electrophysiology
This technique directly measures the flow of ions through a channel in a cell membrane, providing a precise assessment of channel inhibition.
Objective: To determine the concentration-dependent inhibitory effect of ML218 on specific calcium channel subtypes.
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the calcium channel subtype of interest (e.g., Cav3.2, Cav3.3, Cav1.2, Cav2.2).
Solutions:
-
External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4 with CsOH.
-
Internal Solution (in mM): 120 CsF, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
Procedure:
-
Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
The recording chamber is perfused with the external solution.
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and used to form a high-resistance (>1 GΩ) seal with the cell membrane (giga-seal).
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total current across the cell membrane.
-
Calcium currents are elicited by applying a voltage step protocol appropriate for the channel subtype being studied (e.g., for T-type channels, a step from a holding potential of -100 mV to -30 mV).
-
A baseline recording of the calcium current is established.
-
ML218 is then perfused into the chamber at increasing concentrations.
-
The effect of each concentration on the calcium current is recorded.
-
The concentration-response data is fitted to a Hill equation to determine the IC50 value.
Calcium (Ca2+) Flux Assay
This is a higher-throughput method that measures changes in intracellular calcium concentration in a population of cells in response to channel activation and inhibition.
Objective: To assess the inhibitory effect of ML218 on calcium influx through specific calcium channel subtypes.
Cell Lines: HEK293 cells stably expressing the calcium channel subtype of interest.
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Channel activating solution (e.g., a solution with an elevated potassium concentration to cause depolarization).
Procedure:
-
Cells are plated in a 96- or 384-well microplate.
-
The cells are loaded with a calcium-sensitive fluorescent dye for approximately 1 hour at 37°C.
-
After loading, the cells are washed with the assay buffer.
-
A baseline fluorescence measurement is taken using a fluorescence plate reader.
-
ML218 is added to the wells at various concentrations and incubated for a specified period.
-
The channel activating solution is then added to the wells to stimulate calcium influx.
-
The change in fluorescence intensity is measured immediately after the addition of the activating solution.
-
The inhibitory effect of ML218 is calculated by comparing the fluorescence change in the presence of the compound to the control wells.
-
The concentration-response data is used to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Logical relationship of this compound interaction with calcium channel subtypes.
Caption: Experimental workflow for patch-clamp electrophysiology.
References
Head-to-Head Study of ML218 and Z944 in a Neuropathic Pain Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two T-type calcium channel inhibitors, ML218 and Z944, in the context of preclinical neuropathic pain models. Due to the limited availability of public data for ML218, this guide focuses on presenting the available evidence for Z944 and contextualizing the potential of ML218 based on its known mechanism of action.
Mechanism of Action: Targeting T-Type Calcium Channels in Neuropathic Pain
Both ML218 and Z944 are known to be inhibitors of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1] These channels are voltage-gated ion channels that play a crucial role in neuronal excitability and signaling pathways associated with pain perception. In neuropathic pain states, the expression and activity of T-type calcium channels, particularly CaV3.2, are upregulated in sensory neurons of the dorsal root ganglia. This increased activity contributes to the hyperexcitability of neurons and the transmission of pain signals. By blocking these channels, both ML218 and Z944 are hypothesized to reduce neuronal hyperexcitability and thereby alleviate neuropathic pain.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in preclinical neuropathic pain studies to evaluate the efficacy of compounds like ML218 and Z944.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used surgical model to induce neuropathic pain in rodents.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane. The common sciatic nerve on one side is exposed through a small incision at the mid-thigh level.
-
Nerve Ligation: Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with a spacing of about 1 mm between each. The ligatures are tightened until they elicit a brief twitch in the corresponding hind limb.
-
Wound Closure: The muscle and skin are closed in layers using sutures. Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain. Behavioral testing is typically initiated several days after surgery.
Behavioral Testing
Mechanical Allodynia (von Frey Test):
Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is assessed using von Frey filaments.
-
Acclimation: Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate for at least 15-30 minutes before testing.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed upwards until it bends, and the pressure is held for a few seconds.
-
Response Measurement: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw. The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
Thermal Hyperalgesia (Hargreaves Test):
Thermal hyperalgesia, an increased sensitivity to a painful heat stimulus, is measured using the Hargreaves plantar test.
-
Acclimation: Animals are placed in individual Plexiglas chambers on a glass floor and allowed to acclimate.
-
Stimulation: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.
-
Response Measurement: The latency for the animal to withdraw its paw from the heat source is automatically recorded. A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage. A decrease in paw withdrawal latency indicates thermal hyperalgesia.
Quantitative Data Presentation
A direct head-to-head comparison of quantitative efficacy data between ML218 and Z944 is challenging due to the lack of publicly available preclinical data for ML218 in neuropathic pain models. The available information for Z944 from a study using the Chronic Constriction Injury (CCI) model in rats is summarized below.
| Compound | Neuropathic Pain Model | Behavioral Test | Key Findings |
| Z944 | Chronic Constriction Injury (CCI) in rats | Thermal Hyperalgesia | Systemic administration of Z944 reversed thermal hyperalgesia in CCI rats.[2] |
| ML218 | Spared Nerve Injury, Diabetic Neuropathy (in rats) | Not Specified | A grant application abstract indicates that ML218 mitigates chronic pain in these models, but specific quantitative data is not publicly available. |
Visualizations
Experimental Workflow for Neuropathic Pain Study
Signaling Pathway of T-type Channel Blockers
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-type calcium channel blocker Z944 restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of ML218-d9 using siRNA: A Comparative Guide
Introduction
ML218 is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3), which are implicated in a variety of neurological disorders.[1][2][3] Its deuterated analog, ML218-d9, is often used in pharmacokinetic studies. To ensure that the biological effects of this compound are directly attributable to the inhibition of its intended targets, it is crucial to perform on-target validation studies. One of the most robust methods for this is the use of small interfering RNA (siRNA).[4][5]
This guide provides a comparative framework for confirming the on-target effects of this compound by comparing its phenotypic effects with those induced by the siRNA-mediated knockdown of the T-type calcium channel subunits. This approach, known as phenocopying, provides strong evidence that the compound's mechanism of action is indeed through the intended target.[6][7]
Comparison of Phenotypic Effects: this compound vs. siRNA
The central hypothesis is that if this compound exerts its effects by inhibiting Cav3.x channels, then the specific knockdown of these channel subunits using siRNA should result in a similar cellular phenotype. The following table summarizes hypothetical data from an experiment designed to test this hypothesis. The experiment measures changes in neuronal excitability, a key physiological process regulated by T-type calcium channels.
| Treatment Group | Target | Measured Parameter | Result | Concordance with this compound |
| Vehicle Control (DMSO) | Endogenous Cav3.x | Neuronal Firing Rate (Hz) | 15.2 ± 1.8 | N/A |
| This compound (1 µM) | Cav3.x Channels | Neuronal Firing Rate (Hz) | 7.5 ± 0.9 | High |
| Non-Targeting siRNA | N/A | Neuronal Firing Rate (Hz) | 14.9 ± 2.1 | Low |
| Cav3.1 siRNA | CACNA1G mRNA | Neuronal Firing Rate (Hz) | 10.1 ± 1.3 | High |
| Cav3.2 siRNA | CACNA1H mRNA | Neuronal Firing Rate (Hz) | 8.2 ± 1.1 | High |
| Cav3.3 siRNA | CACNA1I mRNA | Neuronal Firing Rate (Hz) | 12.5 ± 1.5 | Moderate |
| Pooled Cav3.x siRNA | All Cav3.x mRNAs | Neuronal Firing Rate (Hz) | 7.9 ± 1.0 | High |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: A neuronal cell line endogenously expressing T-type calcium channels (e.g., SH-SY5Y or a primary neuronal culture) is used.
-
Culture Conditions: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
siRNA Transfection
This protocol is for a 6-well plate format. Adjust volumes as needed for other formats.
-
Cell Seeding: The day before transfection, seed cells at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of siRNA (either non-targeting control, or specific siRNAs for Cav3.1, Cav3.2, or Cav3.3) into 100 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of Opti-MEM™ medium and incubate for 5 minutes.
-
Combine the diluted siRNA and the diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
This compound Treatment
-
Following the 48-72 hour siRNA incubation, replace the medium with fresh medium containing either this compound at a final concentration of 1 µM or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) before proceeding with the phenotypic assay.
Quantitative Real-Time PCR (qRT-PCR) for Knockdown Validation
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for the target genes (CACNA1G, CACNA1H, CACNA1I) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method to confirm target knockdown.
Phenotypic Assay: Measurement of Neuronal Firing Rate
-
Cell Preparation: Culture and treat the cells on microelectrode array (MEA) plates.
-
MEA Recording: Following treatment, place the MEA plate in the recording system.
-
Data Acquisition: Record spontaneous neuronal firing activity for a defined period (e.g., 10 minutes).
-
Data Analysis: Analyze the recorded data to determine the mean firing rate (in Hz) for each treatment group.
Visualizations
Caption: Experimental workflow for comparing the effects of this compound and siRNA.
Caption: Mechanisms of action for this compound and Cav3.x siRNA.
References
- 1. selleckchem.com [selleckchem.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. siRNAs in drug discovery: target validation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Therapeutic Index of T-Type Calcium Channel Blockers: ML218-d9 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index of ML218-d9, a potent and selective T-type calcium channel blocker, against other notable T-type blockers: ethosuximide, mibefradil, and Z944. The therapeutic index, a critical measure of a drug's safety, is the ratio between its toxic and therapeutic doses. A higher therapeutic index indicates a wider margin of safety. This document summarizes key preclinical and clinical data to aid in the assessment of these compounds for research and drug development purposes.
Comparative Analysis of Therapeutic and Toxic Doses
The following table summarizes the available quantitative data on the therapeutic and toxic doses of ML218, ethosuximide, mibefradil, and Z944. It is important to note that the data are derived from a variety of preclinical and clinical studies, and direct comparisons should be made with consideration of the different experimental contexts.
| Compound | Therapeutic Effect Data | Toxic Effect Data |
| ML218 | Efficacy (Haloperidol-Induced Catalepsy in Rats): Dose-dependent reversal of catalepsy observed at oral doses of 1, 3, 10, and 30 mg/kg.[1][2][3] | Adverse Effects (MPTP-Treated Monkeys): Sedative effects observed at systemic injections of 10 and 30 mg/kg.[4] |
| Ethosuximide | Therapeutic Range (Human): 40-100 µg/mL for seizure control.[5] Efficacy (Picrotoxin-induced seizures in rats): Suppression of tonic-clonic seizures at 250 mg/kg.[6] | Toxicity (Rats): Negative effects on fear memory at doses of 100, 200, and 250 mg/kg.[7] LD50 (Oral, Rat): Reported values vary, with one source indicating 1950 mg/kg. |
| Mibefradil | Therapeutic Dose (Human): 50-100 mg once daily for hypertension and angina.[8] | Adverse Effects (Human): Dose-related dizziness and leg edema. Withdrawn from the market due to drug interactions. |
| Z944 | Efficacy (Neuropathic Pain in Rats): Reversal of thermal hyperalgesia.[9] Efficacy (Epilepsy Model in Rats): Delayed seizure progression at 30 mg/kg.[10] | Adverse Effects (Rats): Dose-dependent sedation, with significant effects at 100 mg/kg.[10] |
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats (for assessing anti-parkinsonian-like efficacy)
This protocol is a standard method for evaluating the potential of compounds to alleviate motor deficits associated with dopamine (B1211576) D2 receptor blockade, mimicking some symptoms of Parkinson's disease.[11][12][13][14][15][16][17][18][19]
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Catalepsy: Haloperidol (B65202) is administered intraperitoneally (i.p.) at a dose typically ranging from 0.5 to 1.5 mg/kg.[13][15]
-
Drug Administration: The test compound (e.g., ML218) is administered, often orally (p.o.) or i.p., at various doses at a specified time before or after haloperidol administration.
-
Assessment of Catalepsy: The "bar test" is the most common method. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency for the rat to remove both paws from the bar is measured. A cut-off time (e.g., 180 or 300 seconds) is typically set.[12]
-
Data Analysis: The mean latency to step down is calculated for each treatment group and compared to the vehicle-control group. A significant reduction in the latency to step down by the test compound is indicative of an anti-cataleptic (and potentially anti-parkinsonian) effect.
Determination of Therapeutic Index for Anticonvulsants
The therapeutic index for anticonvulsant drugs is determined by comparing the dose required to produce a therapeutic effect (e.g., seizure protection) with the dose that produces a toxic effect.
-
Efficacy Assessment (e.g., Maximal Electroshock Seizure - MES Test):
-
Animals (typically mice or rats) are administered the test compound at various doses.
-
After a set time, a brief electrical stimulus is delivered via corneal or auricular electrodes to induce a seizure.
-
The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded. The median effective dose (ED50) is the dose that protects 50% of the animals from the tonic extension.
-
-
Toxicity Assessment (e.g., Rotorod Test for Neurological Deficit):
-
Animals are trained to stay on a rotating rod.
-
After administration of the test compound at various doses, the animals are placed on the rotorod, and the time they are able to maintain their balance is recorded.
-
The median toxic dose (TD50) is the dose at which 50% of the animals fail to remain on the rod for a predetermined amount of time.
-
-
Calculation of Protective Index (a measure of Therapeutic Index):
-
The Protective Index (PI) is calculated as the ratio of the TD50 to the ED50 (PI = TD50 / ED50). A higher PI indicates a better safety profile.
-
Signaling Pathway and Experimental Workflow
T-Type Calcium Channel Signaling in Neuronal Excitability
T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability and rhythmic firing patterns. Their dysregulation has been implicated in various neurological disorders, including epilepsy and Parkinson's disease. The following diagram illustrates the role of T-type calcium channels in neuronal signaling and the mechanism of action of T-type blockers.
Experimental Workflow for Evaluating T-Type Blocker Efficacy
The following diagram outlines a typical experimental workflow for assessing the efficacy of a novel T-type calcium channel blocker like this compound in a preclinical model.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 5. Ethosuximide: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethosuximide suppresses seizures and lethality induced by picrotoxin in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T-type calcium channel blocker Z944 restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Z944, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]
- 11. frontiersin.org [frontiersin.org]
- 12. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 14. Haloperidol-induced catalepsy is mediated by postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of aversive stimulation on haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Serotonergic involvement in haloperidol-induced catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of haloperidol-induced catalepsy by cholecystokinin octapeptides after central administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ML218-d9: A Step-by-Step Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of ML218-d9, a potent and selective T-type calcium channel inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is intended for research use only.
ML218 is classified as a substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of as hazardous waste through an approved waste disposal plant[1]. Under no circumstances should this compound be released into the environment, including drains or standard waste streams[1].
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing (laboratory coat) |
Source: DC Chemicals Safety Data Sheet[1]
II. Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and associated contaminated materials."
-
This container should be made of a material compatible with chlorinated organic compounds.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization of Waste:
-
Solid Waste: Place any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and empty original containers into the labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a sealed, leak-proof container, also clearly labeled. Avoid overfilling the container.
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents[1].
-
The storage area should be well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with the completed hazardous waste manifest, accurately identifying the contents as this compound.
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal in your laboratory's chemical inventory log.
-
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbent material and any contaminated surfaces into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS office.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
V. Chemical and Physical Properties
A summary of the key chemical properties of ML218 is provided below for reference.
Table 2: Chemical and Physical Data for ML218
| Property | Value |
| Chemical Formula | C19H26Cl2N2O |
| Molecular Weight | 369.33 g/mol |
| CAS Number | 1346233-68-8 |
| Appearance | Solid |
| Solubility | DMSO: 0.1-1 mg/ml (Slightly soluble) Ethanol: 1-10 mg/ml (Sparingly soluble) |
Sources: MedKoo Biosciences, Cayman Chemical[2][3]
References
Essential Safety and Logistical Guidance for Handling ML218-d9
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling ML218-d9 to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on the available safety data for ML218.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use and change them frequently. |
| Body Protection | Impervious clothing (Lab coat) | A fully fastened lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Suitable respirator | Recommended when handling the compound as a powder or when there is a risk of aerosolization. The specific type of respirator should be determined by a workplace risk assessment. |
Signaling Pathway of ML218
ML218 functions as a selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3).[1][2][3][4][5] These channels are low-voltage-activated and play a role in modulating cellular excitability and calcium influx in response to membrane depolarization.[1] By blocking these channels, ML218 reduces the influx of calcium ions into the cell, thereby affecting various downstream cellular processes. This mechanism of action is particularly relevant in neuronal tissues where T-type calcium channels are implicated in conditions such as Parkinson's disease.[1][2][5]
Caption: Mechanism of action of this compound as a T-type calcium channel inhibitor.
Experimental Workflow: In Vitro Calcium Flux Assay
This section provides a generalized, step-by-step workflow for conducting an in vitro calcium flux assay, such as a FLIPR (Fluorometric Imaging Plate Reader) assay, to evaluate the activity of this compound.[6][7]
Caption: A typical workflow for an in vitro calcium flux assay.
Detailed Experimental Protocol
Objective: To determine the inhibitory potency (IC₅₀) of this compound on T-type calcium channels in a cell-based fluorescence assay.
Materials:
-
Cells stably expressing the target T-type calcium channel subtype (e.g., HEK293 cells).
-
Cell culture medium and supplements.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Depolarizing agent (e.g., Potassium Chloride - KCl).
-
Microplate reader with fluorescence detection capabilities (e.g., FLIPR).
-
Black-walled, clear-bottom microplates.
Procedure:
-
Cell Preparation:
-
One day prior to the assay, seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Compound Preparation:
-
On the day of the assay, prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and wash the cells with assay buffer.
-
Add the dye solution to each well and incubate for the recommended time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.
-
-
Assay Execution:
-
After incubation, wash the cells to remove excess dye.
-
Place the plate in the microplate reader and measure the baseline fluorescence.
-
Add the prepared dilutions of this compound to the respective wells.
-
Incubate for a short period to allow the compound to interact with the channels.
-
Add the depolarizing agent (e.g., KCl) to all wells to activate the T-type calcium channels.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the baseline.
-
Plot the change in fluorescence against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 5. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
